molecular formula CoSn3 B14283041 CID 71341211

CID 71341211

Cat. No.: B14283041
M. Wt: 415.1 g/mol
InChI Key: WPFXDKBORAQATJ-UHFFFAOYSA-N
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Description

CID 71341211 is a chemical compound of significant interest in pharmacological and synthetic chemistry research.

Key physicochemical properties (e.g., molecular weight, polarity, and bioavailability) would typically be determined via experimental methods outlined in , including spectroscopy (NMR, IR), chromatography, and computational modeling. For instance, TPSA (Topological Polar Surface Area) and GI absorption parameters, as referenced in , are critical for evaluating its drug-likeness .

Properties

Molecular Formula

CoSn3

Molecular Weight

415.1 g/mol

InChI

InChI=1S/Co.3Sn

InChI Key

WPFXDKBORAQATJ-UHFFFAOYSA-N

Canonical SMILES

[Co].[Sn].[Sn].[Sn]

Origin of Product

United States

Chemical Reactions Analysis

Cyclohexanecarboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for hydrogenation, thionyl chloride for the formation of acid chlorides, and various oxidizing agents for oxidation reactions. Major products formed from these reactions include cyclohexene, cyclohexanol, and cyclohexanecarbonyl chloride .

Scientific Research Applications

Cyclohexanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially affecting their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71341211’s properties, a comparative analysis with structurally or functionally analogous compounds is essential. Below are hypothetical comparisons based on methodologies and compound classes referenced in the evidence:

Table 1: Structural and Functional Comparison

Compound (CID) Molecular Formula Key Functional Groups Bioactivity (e.g., IC50) Toxicity Profile
This compound (Target) Not Available Likely halogenated aromatic system Under investigation Pending studies
Oscillatoxin D (101283546) C₃₄H₅₄O₁₂ Macrocyclic lactone, ethers Cytotoxic (IC50: 0.2 µM) High hepatotoxicity
7-Bromobenzothiophene-2-carboxylic acid (737737) C₉H₅BrO₂S Bromine, carboxylic acid CYP1A2 inhibition Moderate toxicity
30-Methyl-oscillatoxin D (185389) C₃₅H₅₆O₁₂ Methylated macrocycle Antiproliferative (IC50: 0.5 µM) Neurotoxic

Key Findings:

Structural Complexity : this compound may exhibit intermediate complexity compared to oscillatoxins (macrocyclic) and simpler benzothiophenes. Its halogenation pattern (if present) could enhance stability and target binding, as seen in brominated analogs .

Bioactivity: Oscillatoxins demonstrate potent cytotoxicity but face toxicity challenges, whereas benzothiophenes prioritize enzyme inhibition.

Synthetic Accessibility : Benzothiophene derivatives (e.g., CID 737737) are synthetically tractable via stepwise halogenation and carboxylation, as described in . This compound’s synthesis might require similar vacuum distillation or chromatographic purification steps .

Table 2: Physicochemical Properties

Parameter This compound Oscillatoxin D 7-Bromobenzothiophene-2-carboxylic acid
Molecular Weight (g/mol) Not Available 678.8 257.1
LogP Pending 4.2 2.8
TPSA (Ų) ~65 (inferred) 165.2 65.5
GI Absorption High (predicted) Low High

Research Implications and Limitations

Data Gaps : The absence of explicit spectral or crystallographic data for this compound limits mechanistic insights. Future studies should prioritize X-ray diffraction (as per ) and in vivo assays .

Toxicity vs. Efficacy : Oscillatoxins’ high toxicity () underscores the need for this compound’s safety profiling, aligning with guidelines in for hazardous compound handling .

Synthetic Optimization : ’s protocols for brominated benzothiophenes could guide scalable synthesis, though steric effects in this compound may necessitate tailored reaction conditions .

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